

Spectroscopic Characterization of N-cyclohexylthiolan-3-amine: A Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-cyclohexylthiolan-3-amine*

Cat. No.: *B15271167*

[Get Quote](#)

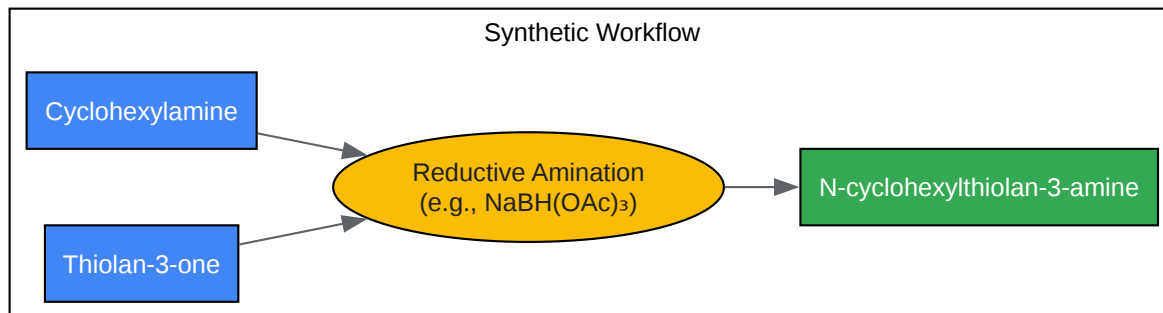
Disclaimer: Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for **N-cyclohexylthiolan-3-amine** is not publicly available. This guide, therefore, provides a methodological framework for the characterization of this compound, including expected spectroscopic features and standardized experimental workflows.

Introduction

N-cyclohexylthiolan-3-amine is a secondary amine containing a saturated five-membered heterocyclic thiolane ring and a cyclohexyl group. As a molecule with potential applications in medicinal chemistry and materials science, its unambiguous structural confirmation through spectroscopic methods is crucial. This document outlines the standard analytical procedures and expected spectral characteristics for the comprehensive characterization of **N-cyclohexylthiolan-3-amine**.

Synthesis Pathway

While a direct synthesis for **N-cyclohexylthiolan-3-amine** is not detailed in publicly accessible literature, a closely related compound, N-cyclohexyl-3-aminotetrahydrothiophene 1,1-dioxide, is described in patent US-8859551-B2. The synthesis of **N-cyclohexylthiolan-3-amine** would likely follow a similar reductive amination pathway, as illustrated in the logical workflow below.

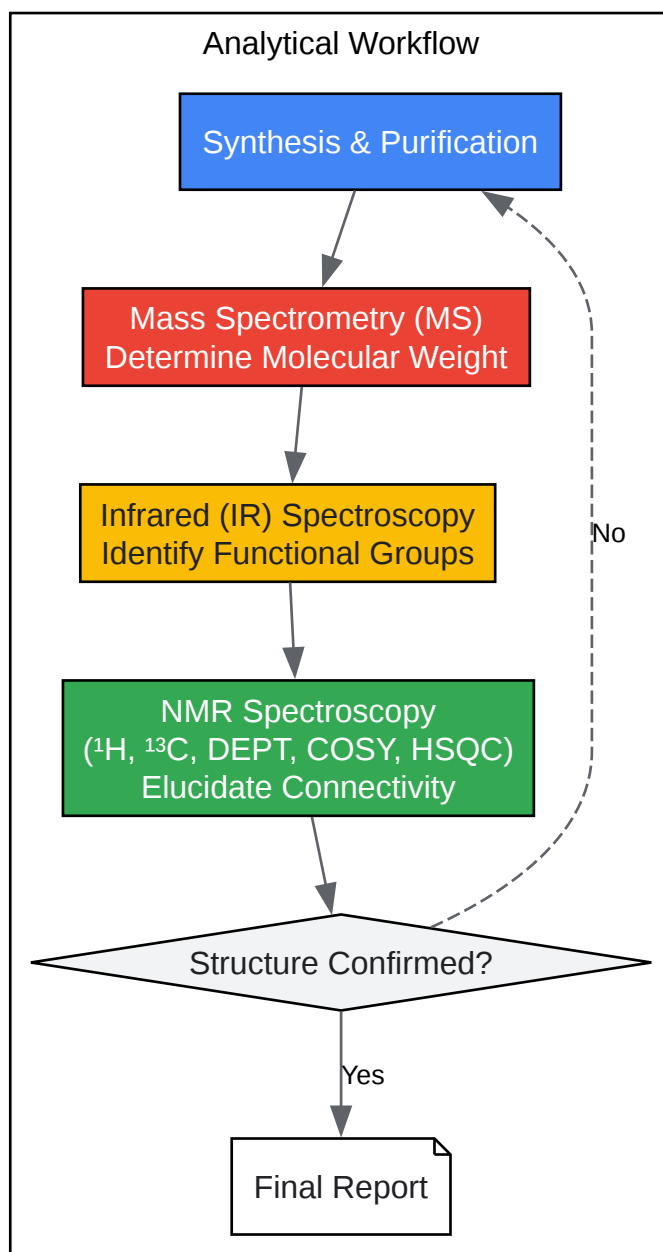


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-cyclohexylthiolan-3-amine**.

Proposed Spectroscopic Analysis Workflow

The structural elucidation of a novel compound such as **N-cyclohexylthiolan-3-amine** requires a multi-faceted analytical approach. The following workflow outlines the standard sequence of spectroscopic analyses.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic characterization.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-cyclohexylthiolan-3-amine** based on its structure. These are theoretical values and require experimental verification.

Table 1: Expected ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.0 - 3.5	Multiplet	1H	CH-N (Thiolane)
~ 2.7 - 3.0	Multiplet	4H	CH ₂ -S (Thiolane)
~ 2.5 - 2.8	Multiplet	1H	CH-N (Cyclohexyl)
~ 1.5 - 2.2	Multiplet	3H	CH ₂ (Thiolane) & NH
~ 1.0 - 1.9	Multiplets	10H	CH ₂ (Cyclohexyl)

Table 2: Expected ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 60 - 65	CH-N (Thiolane)
~ 55 - 60	CH-N (Cyclohexyl)
~ 30 - 40	CH ₂ -S (Thiolane)
~ 25 - 35	CH ₂ (Thiolane & Cyclohexyl)
~ 24 - 26	CH ₂ (Cyclohexyl)

Table 3: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3300 - 3400	Weak-Medium	N-H Stretch
~ 2850 - 2950	Strong	C-H Stretch (Aliphatic)
~ 1440 - 1470	Medium	C-H Bend (CH ₂)
~ 1100 - 1200	Medium	C-N Stretch
~ 600 - 700	Weak-Medium	C-S Stretch

Table 4: Expected Mass Spectrometry Data

Ion	m/z	Notes
[M+H] ⁺	186.13	Molecular ion (positive ion mode, e.g., ESI)
[M] ⁺	185.12	Molecular ion (e.g., EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **N-cyclohexylthiolan-3-amine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. Proton-decoupled mode is standard. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments should be conducted to establish H-H and C-H correlations, respectively, for unambiguous assignment.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid or liquid sample directly.

- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} . Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Impact (EI).
- **Sample Preparation:** For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, the sample can be introduced directly if sufficiently volatile.
- **Data Acquisition:**
 - **ESI:** Infuse the sample solution into the ion source. Acquire spectra in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - **EI:** Volatilize the sample in the ion source and bombard with a 70 eV electron beam. This will generate the molecular ion $[\text{M}]^+$ and characteristic fragment ions. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
- **To cite this document:** BenchChem. [Spectroscopic Characterization of N-cyclohexylthiolan-3-amine: A Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15271167#spectroscopic-data-nmr-ir-ms-of-n-cyclohexylthiolan-3-amine\]](https://www.benchchem.com/product/b15271167#spectroscopic-data-nmr-ir-ms-of-n-cyclohexylthiolan-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com